molecular formula C13H15BrN2O2 B14209875 2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- CAS No. 824392-70-3

2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl-

Cat. No.: B14209875
CAS No.: 824392-70-3
M. Wt: 311.17 g/mol
InChI Key: KYCOZHOMJONDGC-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- is a chemical compound with a molecular formula of C5H7BrN2O2 and a molecular weight of 207.03 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to an ethyl group, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- typically involves the reaction of imidazolidinedione with a bromoethyl group under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the bromine atom .

Scientific Research Applications

2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The bromine atom in the compound plays a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- is unique due to its specific structure, which includes a phenyl group and an ethyl group attached to the imidazolidinedione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

824392-70-3

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

3-(2-bromoethyl)-5-ethyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C13H15BrN2O2/c1-2-13(10-6-4-3-5-7-10)11(17)16(9-8-14)12(18)15-13/h3-7H,2,8-9H2,1H3,(H,15,18)

InChI Key

KYCOZHOMJONDGC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CCBr)C2=CC=CC=C2

Origin of Product

United States

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